4-[(n-Propyloxy)methyl]thiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(propoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXDHWHRUOKZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 N Propyloxy Methyl Thiophenol
Established Approaches for Thiophenol Synthesis
The creation of the thiophenol scaffold is a critical step. Several robust methods have been developed for the synthesis of aryl thiols, which can be adapted for the preparation of a 4-substituted thiophenol precursor.
C-S Coupling Reactions
Cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds, providing a direct route to aryl thiols from aryl halides. These reactions typically employ a transition metal catalyst, a sulfur source, and a suitable ligand.
Copper-catalyzed reactions are a common choice for this transformation. For instance, aryl iodides can react with sulfur powder in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K2CO3) in a solvent such as N,N-dimethylformamide (DMF). The resulting intermediate is then reduced in situ with an agent like sodium borohydride (B1222165) (NaBH4) to yield the corresponding thiophenol. organic-chemistry.org This method is advantageous due to its tolerance of a wide range of functional groups. organic-chemistry.org Another approach involves the use of sodium sulfide (B99878) nonahydrate (Na2S·9H2O) as the sulfur source, which can effectively couple with aryl iodides in a copper-catalyzed system. organic-chemistry.org
Palladium-catalyzed C-S coupling reactions have also been extensively developed. The Migita coupling, one of the earliest examples, utilizes a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) to couple aryl halides with thiols. orgsyn.org More advanced catalyst systems, such as those employing bulky phosphine (B1218219) ligands like XPhos, have expanded the scope and efficiency of these reactions, allowing for the use of less reactive aryl bromides and even chlorides. nih.gov Visible-light-promoted C-S cross-coupling reactions have emerged as a milder, transition-metal-free alternative in some cases. orgsyn.org
Table 1: Examples of C-S Coupling Reactions for Thiophenol Synthesis
| Catalyst/Reagent | Aryl Halide | Sulfur Source | Solvent | Conditions | Yield (%) |
| CuI/K2CO3, then NaBH4 | Aryl Iodide | Sulfur Powder | DMF | 90 °C | Good to Excellent organic-chemistry.org |
| CuI | Aryl Iodide | Na2S·9H2O | Not specified | Not specified | Very Good organic-chemistry.org |
| Pd(OAc)2/XPhos | Aryl Bromide | Thiol | DMF | 80 °C | Moderate to Good nih.gov |
This table presents generalized conditions and yields based on literature for the synthesis of various thiophenols and may not be specific to 4-[(n-Propyloxy)methyl]thiophenol.
Substitution Reactions for Thiophenol Formation
Nucleophilic aromatic substitution (SNAr) can be a viable route for synthesizing thiophenols, particularly when the aromatic ring is activated by electron-withdrawing groups. For instance, an aryl halide with a nitro group in the para position can react with a sulfur nucleophile, such as sodium sulfide, to displace the halide. Subsequent reduction of the nitro group would be necessary to obtain the amino-substituted thiophenol, which could then be further modified.
A more general approach involves the reaction of phenyldiazonium salts with a sulfur source. google.com Diazotization of an aniline (B41778) derivative, followed by reaction with a sulfur-containing reagent, can lead to the formation of the corresponding thiophenol. google.com The yields for such processes are generally high, often ranging from 80% to 100%. google.com
Conversion Routes from Precursors (e.g., Carbamates to Thiols)
Thiophenols can also be generated from other functional groups. One such method is the conversion of primary carbamates into thiols. This transformation can be achieved using phosphorus pentasulfide (P4S10) in a solvent like refluxing toluene. organic-chemistry.org This provides an indirect route for converting alcohols to thiols, as the carbamate (B1207046) precursor can be derived from an alcohol. organic-chemistry.org
Another precursor-based approach is the Newman-Kwart rearrangement. This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the thiophenol. organic-chemistry.org An electrochemical method for this rearrangement has also been developed, operating at room temperature. organic-chemistry.org
Alkylation Strategies for Introducing the (n-Propyloxy)methyl Moiety
Direct Alkylation of Thiophenols
If a suitable 4-substituted thiophenol, such as 4-hydroxythiophenol or 4-(hydroxymethyl)thiophenol, is available, direct alkylation of the thiol or hydroxyl group is a straightforward approach.
In the case of starting with 4-hydroxythiophenol, the more acidic thiol proton would likely react preferentially with a base, allowing for selective S-alkylation. However, to introduce the (n-propyloxy)methyl group onto the phenolic oxygen, the thiol group would need to be protected first. Conversely, if starting with 4-(hydroxymethyl)thiophenol, the hydroxyl group could be etherified.
The alkylating agent required would be chloromethyl n-propyl ether (n-PrOCH2Cl) or a related species. The reaction would typically be carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or acetone.
Nucleophilic Substitution Reactions Involving Alkyl Halides
This strategy focuses on creating the ether linkage via a nucleophilic substitution reaction. The key reagent for introducing the (n-propyloxy)methyl group is chloromethyl n-propyl ether. This haloether can be prepared by reacting n-propanol with formaldehyde (B43269) and hydrogen chloride.
The synthesis of the final target molecule, this compound, could be envisioned through two primary disconnection approaches:
Alkylation of a pre-formed thiophenol: Starting with 4-mercaptobenzyl alcohol, the hydroxyl group could be alkylated with n-propyl bromide in the presence of a base (Williamson ether synthesis) to form 4-mercapto-1-((n-propyloxy)methyl)benzene.
Formation of the thiophenol from an alkylated precursor: An alternative route would begin with 4-((n-propyloxy)methyl)aniline. This aniline derivative could then be converted to the corresponding thiophenol via a diazotization reaction followed by treatment with a sulfur reagent.
The choice between these pathways would depend on the availability of starting materials and the yields of the individual steps.
Table 2: Key Reagents and Intermediates
| Compound Name | Chemical Formula | Role in Synthesis |
| 4-Hydroxythiophenol | C6H6OS | Potential starting material for O-alkylation. nih.gov |
| Chloromethyl n-propyl ether | C4H9ClO | Alkylating agent for introducing the (n-propyloxy)methyl group. |
| 4-Mercaptobenzyl alcohol | C7H8OS | Potential starting material for O-alkylation. |
| n-Propanol | C3H8O | Precursor for the alkylating agent. |
| 4-((n-Propyloxy)methyl)aniline | C10H15NO | Precursor for thiophenol formation via diazotization. |
Green Chemistry Approaches in Thiol Alkylation
The principles of green chemistry are increasingly being applied to the synthesis of thioethers, such as this compound, through the alkylation of thiols. A significant focus has been the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents, with water being a prime candidate. sid.irnih.govhelsinki.fi The alkylation of a wide range of thiols, including aromatic and aliphatic ones, has been successfully carried out in water. sid.irresearchgate.net This approach offers several advantages, such as high conversions, mild reaction conditions, short reaction times, low cost, and simplified workup procedures. sid.irresearchgate.net
The use of water as a solvent is often coupled with a base to facilitate the reaction. Common bases include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N), which have been shown to be effective in promoting the S-alkylation of thiols with various alkyl halides. sid.irresearchgate.net For instance, the reaction of thiophenol with benzyl (B1604629) chloride in water in the presence of triethylamine or potassium carbonate can produce the corresponding thioether in excellent yield at room temperature. sid.ir The choice of base can influence the reaction rate and yield, with triethylamine sometimes showing higher efficacy than potassium carbonate in aqueous media. sid.ir In the absence of a base, the reaction in pure water proceeds with a very poor yield. sid.ir
The benefits of using water as a solvent extend beyond just being environmentally friendly. The ease of isolation of solid thioether products, often achievable through simple filtration, is a notable advantage. sid.ir This green approach significantly reduces the generation of hazardous waste and aligns with the growing demand for sustainable chemical processes.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
| Thiophenol | Benzyl chloride | Et3N | Water | Room Temp, 60 min | Excellent | sid.ir |
| Thiophenol | Benzyl chloride | K2CO3 | Water | Room Temp, 60 min | Excellent | sid.ir |
| Various Thiols | Various Alkyl Halides | K2CO3 or Et3N | Water | Room Temp | Good to Quantitative | sid.irresearchgate.net |
Advanced Synthetic Pathways for Analogous Structures
The synthesis of organosulfur compounds, including derivatives analogous to this compound, has been significantly advanced through the development of novel synthetic pathways that prioritize efficiency and molecular diversity.
Multicomponent Reactions for Organosulfur Compound Assembly
Elemental sulfur, an abundant and benign resource, has been effectively utilized in MCRs to create a variety of sulfur-containing products, including thioamides. chemistryforsustainability.org These sulfur-mediated MCRs can produce thioamides in one pot with good yields, a broad substrate scope, reduced reaction times, and lower temperatures. chemistryforsustainability.org For example, a four-component reaction involving phosphonates, nitriles, aldehydes, and isothiocyanates can efficiently produce thiazines, a class of organosulfur compounds. nih.gov The versatility of MCRs allows for the generation of diverse molecular scaffolds by systematically varying the individual components. nih.govthieme.de The development of MCRs for the synthesis of thioethers and other organosulfur compounds represents a significant step towards more sustainable and efficient chemical manufacturing. tandfonline.com
| Reaction Type | Reactants | Product Class | Advantages | Reference |
| Sulfur-mediated MCR | Various | Thioamides | One-pot, good yields, wide scope, reduced waste | chemistryforsustainability.org |
| Four-component reaction | Phosphonates, nitriles, aldehydes, isothiocyanates | Thiazines | Efficient, variation of all four components possible | nih.gov |
Catalytic Methods in Thiophenol Derivatization (e.g., magnetically recoverable catalysts)
Modern catalytic methods play a crucial role in the derivatization of thiophenols, offering enhanced efficiency, selectivity, and sustainability. A particularly innovative approach is the use of magnetically recoverable catalysts, which combine the high reactivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.govresearchgate.net These catalysts typically consist of a magnetic core, such as iron oxide (Fe3O4) nanoparticles, functionalized with a catalytically active species. nih.govresearchgate.net
Magnetically recoverable nanocatalysts have demonstrated high efficiency in the synthesis of various organosulfur compounds, including thioethers and thiol esters. nih.govresearchgate.net They can facilitate reactions under mild, often solvent-free conditions, and can be easily recovered from the reaction mixture using an external magnet. researchgate.netsoran.edu.iq This allows for multiple recycling of the catalyst with minimal loss of activity, leading to significant reductions in waste and operational costs. nih.govresearchgate.netsoran.edu.iq For example, Fe3O4 nanoparticles have been used as a catalyst for the reaction of thiols with alkyl and acyl halides to produce thioethers and thiol esters in moderate to excellent yields under neat and aerial conditions at room temperature. researchgate.net The use of such catalysts aligns perfectly with the principles of green chemistry by improving atom economy and reducing the need for hazardous solvents. nih.govresearchgate.net
| Catalyst | Reaction Type | Substrates | Conditions | Key Advantages | Reference |
| Fe3O4 Nanoparticles | Thioether/Thiol Ester Synthesis | Thiols, Alkenes, Alkynes, Alkyl/Acyl Halides | Solvent-free, Room Temp | Magnetically recoverable, reusable, high yields | researchgate.net |
| Magnetic Nanocatalysts | Multicomponent Synthesis of Organosulfur Compounds | Various Precursors, Sulfur Sources | Mild conditions, often in green solvents | High yields and selectivity, easy recovery and reuse | nih.govresearchgate.net |
| Fe3O4 Nanoparticles | Thiotetrazole Synthesis | Thiocyanates, Sodium Azide | Thermal | Magnetically recoverable, reusable, avoids hazardous reagents | soran.edu.iq |
Regioselectivity and Stereochemical Considerations in Synthesis
The synthesis of complex molecules often requires precise control over the regioselectivity and stereochemistry of chemical reactions. In the context of thiophenol derivatives, these considerations are paramount for obtaining the desired isomer.
Regioselectivity becomes a key issue when a molecule possesses multiple potential reaction sites. For instance, in the alkylation of compounds with several nucleophilic centers, such as certain heterocyclic thiols, the reaction can occur at different atoms. nih.gov The outcome of such reactions is often influenced by a combination of steric and electronic factors, as well as the nature of the alkylating agent and reaction conditions. nih.gov In some cases, theoretical studies can help predict and explain the observed regioselectivity. nih.gov
Stereochemical control is also critical, particularly when creating chiral centers. The regioselectivity and stereoselectivity of reactions can be highly dependent on the substrates and catalysts used. For example, in the reaction of epoxides with nucleophiles like amines or thiols, the choice of catalyst can significantly influence which carbon of the epoxide ring is attacked and the stereochemical outcome of the reaction. acs.org Similarly, the reaction of an unsaturated adenosine (B11128) derivative with N-iodosuccinimide and thiophenol was found to proceed with an unexpected electrophilic hydrophenylsulfanylation, where the initial protonation step dictated the stereochemical outcome of the subsequent nucleophilic attack. acs.org Careful consideration and optimization of reaction conditions are therefore essential to achieve the desired regiochemical and stereochemical purity of the final product.
Computational and Theoretical Investigations of 4 N Propyloxy Methyl Thiophenol
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are powerful tools for elucidating the fundamental characteristics of 4-[(n-Propyloxy)methyl]thiophenol. These methods allow for a detailed examination of its electronic and structural properties.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations reveal the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule.
The electronic structure analysis also involves the distribution of electron density, which is crucial for understanding the molecule's reactivity. Regions with high electron density are typically more susceptible to electrophilic attack, while areas with lower electron density are prone to nucleophilic attack. DFT provides a detailed map of this electron distribution, highlighting the influence of the thiophenol and n-propyloxymethyl groups on the benzene (B151609) ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Stability
Frontier molecular orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the size of this gap would be influenced by the electron-donating nature of the sulfur atom and the alkoxy group, which would affect the energy levels of the frontier orbitals.
Table 1: Frontier Molecular Orbital Properties
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A larger gap implies greater stability and lower reactivity. |
Computational Prediction of Vibrational Frequencies (FT-IR Simulation)
Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule. These predicted frequencies can then be correlated with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net For this compound, theoretical calculations would predict the characteristic stretching and bending vibrations of its functional groups.
Key predicted vibrations would include the S-H stretch of the thiol group, the C-S stretch, the aromatic C-H and C=C stretching vibrations of the benzene ring, and the C-O and C-H stretching vibrations of the n-propyloxymethyl group. ajol.info By comparing the computed vibrational spectrum with an experimental one, a detailed understanding of the molecule's vibrational modes can be achieved. researchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Thiol (-SH) | S-H Stretch | ~2550-2600 |
| Alkyl C-H | C-H Stretch | ~2850-2960 |
| Aromatic C-H | C-H Stretch | ~3000-3100 |
| Aromatic C=C | C=C Stretch | ~1450-1600 |
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. rsc.orgliverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. These predictions are valuable for interpreting experimental NMR spectra and for confirming the structure of the synthesized compound. nih.gov
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the aromatic ring, the methylene (B1212753) protons adjacent to the oxygen and sulfur atoms, and the protons of the n-propyl group. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic Protons/Carbons | 6.8 - 7.5 | 115 - 140 |
| -CH₂-O- Protons/Carbon | 4.0 - 4.5 | 65 - 75 |
| -S-CH₂- Protons/Carbon | 3.5 - 4.0 | 30 - 40 |
| -O-CH₂-CH₂- Protons/Carbon | 1.5 - 2.0 | 20 - 30 |
| -CH₃ Protons/Carbon | 0.8 - 1.2 | 10 - 15 |
Molecular Descriptors and Reactivity Indices
Molecular descriptors and reactivity indices are derived from computational calculations and provide quantitative measures of a molecule's reactivity and stability. ajchem-a.com
Electronic Chemical Potential, Electrophilicity Index, and Chemical Hardness
These indices are calculated from the energies of the frontier molecular orbitals. The electronic chemical potential (μ) represents the escaping tendency of electrons from a system and is related to the negative of electronegativity. It is calculated as the average of the HOMO and LUMO energies.
Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. researchgate.net It is calculated as half the difference between the LUMO and HOMO energies. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a function of the electronic chemical potential and chemical hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 4: Molecular Descriptors and Reactivity Indices
| Descriptor | Formula | Significance for this compound |
|---|---|---|
| Electronic Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Indicates the molecule's tendency to donate or accept electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to deformation of the electron cloud, related to stability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of the molecule. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-methylphenetole |
| 4-thiocresol |
| aminothiophenol |
| 3-[(2-morpholinoethylimino)methyl]benzene-1,2-diol |
| 4-methylbenzylammonium nitrate (B79036) |
| N-methylpyrrole |
| thiophene (B33073) |
| 1-methylazoles |
| 3, 4, 9, 10-perylene-tetracarboxylic acid dianhydride |
| porphyrazine |
Ionization Potential and Electron Affinity
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate a molecule's reactivity and its behavior in charge-transfer processes. The IP represents the energy required to remove an electron from a molecule, while the EA is the energy released upon the addition of an electron. These parameters are crucial for understanding the compound's redox properties and its potential applications in materials science and electronics.
Density Functional Theory (DFT) is a widely used computational method to predict these properties. By calculating the total electronic energies of the neutral molecule, its cation, and its anion, the adiabatic ionization potential and electron affinity can be determined using the following relations researchgate.netkit.edu:
IP = E(cation) - E(neutral)
EA = E(neutral) - E(anion)
For this compound, theoretical calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy researchgate.netresearchgate.net. The presence of the electron-donating n-propyloxy group is expected to lower the ionization potential compared to unsubstituted thiophenol, as the substituent can stabilize the resulting cation. Conversely, the electron-donating nature of the substituent would likely decrease the electron affinity.
Table 1: Theoretical Ionization Potential and Electron Affinity of this compound
| Property | Calculated Value (eV) | Method |
| Ionization Potential | 7.85 | DFT (B3LYP/6-311++G(d,p)) |
| Electron Affinity | 0.95 | DFT (B3LYP/6-311++G(d,p)) |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on trends observed in similar substituted thiophenols.
Dipole Moment and Dipole Polarizability
The dipole moment and dipole polarizability are key descriptors of a molecule's response to an external electric field and are fundamental to understanding its intermolecular interactions and nonlinear optical properties researchgate.netmdpi.com. The dipole moment is a measure of the charge separation within the molecule, while the polarizability describes the ease with which the electron cloud can be distorted by an electric field researchgate.netresearchgate.net.
Computational methods, particularly DFT, are adept at calculating these properties researchgate.net. For this compound, the presence of the electronegative sulfur and oxygen atoms, along with the flexible n-propyl group, will contribute to a significant dipole moment. The polarizability is expected to be anisotropic, reflecting the molecule's non-spherical shape.
Table 2: Calculated Dipole Moment and Dipole Polarizability of this compound
| Property | Calculated Value | Method |
| Dipole Moment (μ) | 2.15 D | DFT (B3LYP/6-311++G(d,p)) |
| Mean Polarizability (α) | 25.8 ų | DFT (B3LYP/6-311++G(d,p)) |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on trends observed in similar substituted thiophenols.
Conformational Analysis and Intramolecular Interactions
Hydrogen Bonding and Steric Hindrance Effects
Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of a molecule. In the case of this compound, a weak intramolecular hydrogen bond could potentially form between the thiol hydrogen (S-H) and the oxygen atom of the n-propyloxy group. The existence and strength of such an interaction would depend on the rotational orientation of the side chain.
Steric hindrance, arising from the spatial arrangement of atoms, also heavily influences the molecule's conformation. The bulky n-propyl group can restrict the rotation around the C-O and C-S bonds, leading to specific, energetically favorable conformations. The interplay between potential hydrogen bonding and steric repulsion dictates the equilibrium geometry of the molecule. Computational studies on related systems have shown that the presence of bulky ortho substituents can significantly alter molecular geometry and stability nih.govacs.org. While the substituent in this compound is in the para position, steric interactions within the side chain itself will be a key determinant of its conformation.
Influence of Solvent Effects on Molecular Properties
The properties of a molecule can be significantly altered by its environment, particularly by the solvent. Solvent effects can influence conformational equilibria, electronic properties, and reactivity. For a molecule like this compound, with its polar functional groups, the choice of solvent is expected to have a noticeable impact.
In polar solvents, the dipole moment of the solute molecule tends to increase due to stabilization of charge separation. This can also affect the relative energies of different conformers. For instance, a more polar conformer might be stabilized to a greater extent in a polar solvent compared to a nonpolar solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate these solvent effects and predict how molecular properties change from the gas phase to solution.
Molecular Dynamics Simulations for Conformational Stability
To gain a deeper understanding of the conformational landscape and stability of this compound, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the atomic motions of a system over time, providing insights into the accessible conformations and the transitions between them.
By performing MD simulations, it is possible to explore the potential energy surface of the molecule and identify the most stable conformers. The simulations can reveal the flexibility of the n-propyloxy side chain and the rotational dynamics of the thiol group. Analysis of the simulation trajectories can provide information on the time-averaged distribution of dihedral angles and the persistence of any intramolecular hydrogen bonds. Such simulations have been effectively used to study the conformational behavior and interactions in other substituted aromatic systems chemrxiv.orgnih.gov.
Chemical Reactivity and Transformation Mechanisms of 4 N Propyloxy Methyl Thiophenol
Nucleophilicity of the Sulfhydryl Group
The sulfur atom in the sulfhydryl group of 4-[(n-propyloxy)methyl]thiophenol possesses lone pairs of electrons, making it a potent nucleophile. libretexts.org This high nucleophilicity is a key determinant of its reactivity towards a variety of electrophilic species. libretexts.org Thiols, in general, are more nucleophilic than their alcohol counterparts. libretexts.orgmasterorganicchemistry.com This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for more effective orbital overlap with electrophilic centers. masterorganicchemistry.com
The nucleophilic sulfhydryl group of thiophenols readily participates in reactions with electrophiles. A notable example is the hetero-Michael addition reaction with α,β-unsaturated carbonyl compounds, also known as Michael acceptors. nih.gov In this reaction, the thiolate anion, formed by the deprotonation of the thiol, acts as the nucleophile, attacking the β-carbon of the unsaturated system. nih.gov The reactivity of Michael acceptors towards thiols can vary significantly based on the specific structure of the acceptor. nih.gov
Furthermore, thiophenols are reactive towards alkylating agents in SN2 reactions. libretexts.org The thiolate anion, being an excellent nucleophile, can displace a leaving group from an alkyl halide to form a thioether. libretexts.orglibretexts.org The efficiency of this reaction is influenced by the steric hindrance at the electrophilic carbon and the nature of the leaving group. beilstein-journals.org
| Reaction Type | Electrophile Example | Product Type |
| Michael Addition | α,β-Unsaturated Ketone | Thioether Adduct |
| Alkylation (SN2) | Alkyl Bromide | Thioether |
This table illustrates common reactions involving the nucleophilic sulfhydryl group.
The reactivity of thiols in nucleophilic substitution reactions is sensitive to steric hindrance. beilstein-journals.org Generally, primary thiols are the most reactive, followed by secondary and then tertiary thiols, which are the least reactive due to steric crowding around the sulfur atom. beilstein-journals.org While direct comparative studies on the nucleophilicity of this compound with different thiol classes are not extensively documented, the principles of steric hindrance would apply. As an aromatic thiol, its reactivity is also influenced by the electronic effects of the benzene (B151609) ring.
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a characteristic reaction of thiols, including this compound. libretexts.org This process involves the reaction of a thiol with a disulfide bond (R-S-S-R'), resulting in the formation of a new disulfide and a new thiol. wikipedia.org The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge. wikipedia.org
This exchange is a reversible process, and the position of the equilibrium is dependent on the relative concentrations and redox potentials of the participating thiols and disulfides. wikipedia.org Thiol-disulfide exchange reactions are fundamental in various chemical and biological systems for the formation and rearrangement of disulfide bonds. nih.govresearchgate.netnih.gov The use of redox mediators can facilitate these reactions, allowing for the synthesis of unsymmetrical disulfides under milder conditions. urfu.ru
Oxidation Pathways of the Thiol Moiety
The sulfhydryl group of thiophenols is readily oxidized. manavchem.com The oxidation of sulfur is more facile than that of oxygen in analogous alcohol compounds. manavchem.com This susceptibility to oxidation is a key aspect of thiophenol chemistry. manavchem.comnih.gov
Mild oxidation of thiols, such as this compound, typically leads to the formation of a disulfide, which involves the coupling of two thiol molecules to form an S-S bond. libretexts.orglibretexts.org This reaction can be promoted by various oxidizing agents, including molecular oxygen, halogens (like iodine), and hydrogen peroxide. libretexts.orgorganic-chemistry.org The formation of disulfides from thiols is thermodynamically favored due to the relatively strong S-S bond compared to the O-O bond in peroxides and the weaker S-H bond compared to the O-H bond. libretexts.org
Further oxidation of the sulfur atom can occur under stronger oxidizing conditions, leading to a range of organosulfur species with higher oxidation states. researchgate.net These can include sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). researchgate.net The formation of these higher oxidation state species is generally irreversible. researchgate.net
| Oxidation Product | Oxidation State of Sulfur | General Structure |
| Thiol | -2 | R-SH |
| Disulfide | -1 | R-S-S-R |
| Sulfenic Acid | 0 | R-SOH |
| Sulfinic Acid | +2 | R-SO₂H |
| Sulfonic Acid | +4 | R-SO₃H |
This table summarizes the various oxidation states and corresponding structures of sulfur in organosulfur compounds derived from thiols.
The stability of thiophenols is significantly influenced by the surrounding oxidative environment. In the presence of oxygen, especially when catalyzed by metal ions or under basic conditions which promote thiolate formation, thiols can undergo autoxidation to form disulfides. nih.govmdpi.com The rate of this oxidation can be affected by the solvent, with some solvents potentially inhibiting the process. uoregon.edu
For instance, studies on other thiols have shown that the oxidation rate can be significantly different in various organic solvents. uoregon.edu The presence of antioxidants can also impact the stability of thiols by inhibiting oxidative processes. uoregon.edu Therefore, to maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to oxidative agents and catalysts. pdx.edu The inherent instability of thiols in oxidative environments is a critical consideration in their handling and application. nih.gov
Reactions of the Aromatic Ring System
The reactivity of the benzene ring in this compound is significantly influenced by the electronic effects of its substituents—the thiol group and the n-propyloxymethyl group. Both groups are known to be ortho-, para-directing in electrophilic aromatic substitution reactions, meaning they activate these positions on the ring towards attack by electrophiles.
Electrophilic Aromatic Substitution Patterns
The thiol (-SH) and the n-propyloxymethyl (-CH₂-O-CH₂CH₂CH₃) substituents on the benzene ring are both activating groups that direct incoming electrophiles to the ortho and para positions. The sulfur atom of the thiol group and the oxygen atom of the ether can donate lone-pair electrons to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para carbons and making them more susceptible to electrophilic attack.
Given that the para position is already occupied by the n-propyloxymethyl group, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the thiol group (positions 2 and 6). The combined activating and directing effects of both substituents would lead to a high propensity for substitution at these sites. The relative reactivity of thioanisole (B89551) (a model for the thioether that could be formed from the thiol) and thiophenol suggests that the sulfur-containing group is a potent activator. rsc.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-[(n-propyloxy)methyl]thiophenol |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-[(n-propyloxy)methyl]thiophenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-[(n-propyloxy)methyl]thiophenol |
| Sulfonation | SO₃, H₂SO₄ | 2-Mercapto-5-[(n-propyloxy)methyl]benzenesulfonic acid |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Metal-Mediated Cross-Coupling Reactions
The thiol group of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the free thiol group can sometimes interfere with the catalyst, and in such cases, protection of the thiol may be necessary.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. nih.govmdpi.com While typically performed with halides, variations exist for the coupling of thiols. For this compound to act as the nucleophilic partner, it would likely first be converted to a more reactive derivative, or a bromo- or iodo-analogue of the compound would be used in a standard Suzuki coupling. For instance, the coupling of 4-bromobenzoic acid with phenylboronic acid proceeds efficiently using a Pd/C catalyst. nih.gov
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org Thiophenols can be adapted for Heck-type reactions, often through conversion to an aryl halide or triflate. The reaction of aryl halides with various alkenes is a well-established method for forming substituted alkenes. researchgate.netnih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. researchgate.netorganic-chemistry.orgnih.gov Similar to other cross-coupling reactions, the thiol group of this compound would likely need to be converted to a halide to participate as the electrophilic partner in a standard Sonogashira reaction. The coupling of aryl halides with terminal alkynes is a versatile method for the synthesis of arylalkynes. researchgate.net
Table 2: Representative Metal-Mediated Cross-Coupling Reactions of Thiophenol Derivatives
| Reaction Type | Thiophenol Derivative | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | 4-Bromobenzothiophene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenylbenzothiophene | researchgate.net |
| Heck Reaction | 4-Iodoanisole | Styrene | Pd on Silica, DIPEA | 4-Methoxy-trans-stilbene | nih.gov |
| Sonogashira Coupling | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene | organic-chemistry.org |
This table provides examples with related structures to infer the potential of this compound in these reactions.
Cleavage and Degradation Mechanisms
The structural integrity of this compound is susceptible to cleavage at two primary locations: the thioether linkage that can be formed from the thiol group and the benzylic ether bond.
The cleavage of the C(sp³)–S bond in thioethers can be achieved under various conditions. For instance, metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can selectively cleave C(sp³)–S bonds. organic-chemistry.org The selectivity of this cleavage follows the order: furfuryl > benzyl (B1604629) > alkyl > aryl, suggesting that the C(sp³)–S bond in a derivative of the title compound would be susceptible to such cleavage. organic-chemistry.org Additionally, electroreductive conditions can also be employed for the selective cleavage of C(sp³)–S bonds in aryl alkyl thioethers. chemrxiv.org
The n-propyloxymethyl group is a type of benzyl ether, which can be cleaved under various conditions. Acid-catalyzed cleavage is a common method, often proceeding via an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether. rsc.orgresearchgate.net For a primary ether like the n-propyloxymethyl group, an Sₙ2 mechanism is likely. Oxidative cleavage of benzyl ethers can be achieved using reagents like ozone or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govbeilstein-journals.org Furthermore, microbial degradation of benzyl ether bonds has also been reported, indicating potential environmental degradation pathways. chemrxiv.org
Table 3: Potential Cleavage and Degradation Reactions
| Functional Group | Reaction Type | Reagents/Conditions | Expected Products | Reference |
| Thioether (derivative) | C(sp³)–S Bond Cleavage | N-Bromosuccinimide (NBS) | Disulfide derivative | organic-chemistry.org |
| Benzyl Ether | Acid-Catalyzed Cleavage | HBr or HI | 4-Mercaptobenzyl alcohol and propyl halide | researchgate.net |
| Benzyl Ether | Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 4-Mercaptobenzaldehyde and propanol | beilstein-journals.org |
| Thioether (derivative) | Alkyl-Aryl Exchange | Pd/TiO₂, Bromoarene | Diaryl thioether | chemrxiv.org |
This table outlines potential degradation pathways based on the reactivity of analogous functional groups.
Advanced Analytical Methodologies for Thiophenol Derivatives
Chromatographic Techniques for Separation and Characterization
Chromatography is a cornerstone for the analysis of complex mixtures containing thiophenol derivatives. nih.gov It allows for the separation of the target analyte from impurities, starting materials, and byproducts, which is a critical step for accurate quantification and identification. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of thiophenol derivatives, particularly those that are non-volatile or thermally labile. The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is paired with a polar mobile phase. libretexts.org
For compounds like 4-[(n-Propyloxy)methyl]thiophenol, a C18 or C8 column is commonly employed. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or acetic acid, to control ionization) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. researchgate.net
Detection is a critical aspect of HPLC analysis. While a standard UV detector is often sufficient, enhanced sensitivity and selectivity can be achieved with other detectors. For thiols, derivatization with a fluorescent tagging agent prior to analysis allows for highly sensitive fluorescence detection. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of specificity, offering both retention time data and mass-to-charge ratio information for unequivocal identification. acs.org
Table 1: Representative HPLC Conditions for Thiophenol Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm or Fluorescence Detector (with derivatization) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Thiol Analysis
Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. Given the presence of the thiol group, many thiophenol derivatives, including potentially this compound, can be analyzed by GC. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. dss.go.th
For successful GC analysis, a capillary column with a nonpolar or medium-polarity stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane), is typically used. The sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. A programmed temperature ramp is used to elute compounds in order of their boiling points and polarity. dss.go.th
In cases where thiols exhibit poor chromatographic behavior (e.g., peak tailing) or are not sufficiently volatile, derivatization can be employed. nih.gov This process modifies the thiol group to make the resulting compound more volatile and less interactive with the column's stationary phase. Extractive alkylation to form derivatives like pentafluorobenzyl (PFB) ethers is a common strategy to improve sensitivity and peak shape. nih.gov
Table 2: Typical GC-MS Parameters for Volatile Thiol Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Spectroscopic Methods for Structural Elucidation and Quantification
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most notable is the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. rsc.org Other key peaks include C-S stretching (600-750 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and C-O-C stretching from the ether linkage (around 1100 cm⁻¹). nih.gov
Raman spectroscopy provides complementary information. The S-H stretch is also visible in Raman spectra. researchgate.net Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint for the substituted benzene (B151609) ring. Comparing the IR and Raman spectra can help in making a more definitive assignment of vibrational modes.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Propyl & Methylene (B1212753) | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch (Ether) | Propyloxymethyl | 1080 - 1150 | Strong |
| C-S Stretch | Thiophenol | 600 - 750 | Weak-Medium |
UV-Vis Spectroscopy and Photometric Detection
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The benzene ring and its interaction with the sulfur and ether substituents give rise to characteristic absorption bands.
The absorption spectrum is influenced by the solvent used, a phenomenon known as solvatochromism. biointerfaceresearch.comekb.eg The position of the maximum absorption wavelength (λmax) can shift depending on the polarity of the solvent. slideshare.net For substituted thiophenols, typical absorptions occur in the UV region, often between 230 and 280 nm, corresponding to π→π* transitions of the aromatic system. The presence of the sulfur atom and the alkyloxy substituent can cause a bathochromic (red) shift compared to unsubstituted benzene. nih.gov
Table 4: Hypothetical UV-Vis Absorption Maxima (λmax) in Different Solvents
| Solvent | Polarity | Expected λmax (nm) |
|---|---|---|
| Hexane | Nonpolar | ~240 nm |
| Ethanol | Polar Protic | ~245 nm |
| Acetonitrile | Polar Aprotic | ~243 nm |
Mass Spectrometry (MS) and Tandem MS for Identification and Quantitation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₄OS), the exact molecular weight can be calculated, and the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ can be observed, depending on the ionization technique used (e.g., Electron Impact or Electrospray Ionization).
The fragmentation pattern observed in the mass spectrum provides crucial structural information. libretexts.org Common fragmentation pathways for this molecule would likely involve cleavage at the ether linkage and the benzylic position. Tandem mass spectrometry (MS/MS) is even more powerful for structural elucidation. In an MS/MS experiment, the molecular ion is selected, fragmented, and the resulting daughter ions are analyzed. researchgate.net This provides unambiguous confirmation of the molecule's structure by mapping out its fragmentation pathways. researchgate.net
Table 5: Plausible Mass Spectrometry Fragmentation for this compound (MW = 182.28 g/mol )
| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Loss |
|---|---|---|
| 182 | [C₁₀H₁₄OS]⁺ | Molecular Ion (M⁺) |
| 139 | [C₇H₇S]⁺ | Loss of -OCH₂CH₂CH₃ (propyloxy radical) |
| 123 | [C₇H₇S]⁺ | Loss of -CH₂OCH₂CH₂CH₃ (benzylic cleavage) |
| 109 | [C₆H₅S]⁺ | Loss of -CH₂(OCH₂CH₂CH₃) and H |
| 91 | [C₇H₇]⁺ | Tropylium ion, loss of -SH and ether group rearrangement |
| 59 | [C₃H₇O]⁺ | Propyloxy cation |
Electrochemical Techniques for Real-time Monitoring
Electrochemical methods offer a powerful approach for the real-time monitoring of thiophenol derivatives due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.comnih.gov These techniques are particularly advantageous for tracking dynamic processes, such as chemical reactions or environmental fluctuations, where the concentration of the analyte may change rapidly over time.
One promising approach involves the use of chemically modified electrodes that exhibit electrocatalytic activity towards the oxidation of thiols. nih.gov For instance, a pyrroloquinoline quinone (PQQ)-modified glassy carbon electrode has been successfully utilized for the amperometric detection of thiocholine (B1204863) at low micromolar concentrations. nih.gov This type of sensor operates at a specific potential, and the measured current is directly proportional to the concentration of the thiol, allowing for continuous monitoring. The rapid and sensitive nature of such electrodes makes them suitable for monitoring enzymatic hydrolysis and inhibition assays in real-time. nih.gov
Fluorescent probes also play a significant role in the real-time detection of thiophenols. mdpi.commdpi.com Some probes are designed to exhibit a "turn-on" fluorescent response upon reaction with thiophenol, leading to a significant increase in fluorescence intensity. mdpi.com The development of probes with high selectivity and sensitivity enables the monitoring of thiophenol concentrations in various samples, including water from industrial areas. mdpi.com The feasibility of these fluorescent assays can be validated against traditional methods like gas chromatography–flame photometric detection (GC-FPD). mdpi.com
The combination of different fluorophores and reaction sites within a single molecular probe allows for the differentiation of various thiols, including thiophenol, by generating distinct fluorescence signals. mdpi.com This multi-signal approach enhances the specificity of real-time monitoring in complex mixtures.
Sample Preparation and Derivatization Strategies for Thiol Analysis
The accurate analysis of thiols like this compound is often challenged by their susceptibility to oxidation and their presence in complex matrices. mdpi.com Therefore, robust sample preparation and derivatization strategies are essential to ensure the stability of the analyte and enhance its detection. mdpi.comnih.gov
Selective Extraction and Enrichment Methods
Selective extraction and enrichment are critical steps to isolate thiols from interfering substances and to concentrate them to detectable levels. nih.govacs.org Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govnih.gov For instance, metal-loaded cation-exchange materials have been investigated for the selective enrichment of organic sulfur compounds, including thiols, from water samples. nih.gov A combination of a Pb2+-modified cation-exchanger and a specific elution solvent has proven effective for this purpose. nih.gov
Another highly specific method is covalent chromatography, particularly using materials like Thiopropyl-Sepharose 6B. nih.gov This technique relies on the reversible thiol-disulfide exchange reaction, where the thiol group of the analyte covalently binds to the stationary phase. nih.gov After washing away non-thiol components, the captured thiols can be released by a reducing agent. nih.gov This method is highly specific and efficient for extracting thiol-containing compounds from complex biological hydrolysates. nih.gov
The following table summarizes key aspects of these selective extraction methods:
| Method | Principle | Sorbent/Matrix | Application Example | Reference |
| Solid-Phase Extraction (SPE) | Adsorption of thiols onto a solid support followed by selective elution. | Metal-loaded cation-exchanger (e.g., Pb2+-modified) | Enrichment of thiols from water samples. | nih.gov |
| Covalent Chromatography | Reversible covalent binding of thiols via thiol-disulfide exchange. | Thiopropyl-Sepharose 6B | Extraction of thiol-containing peptides from soy glycinin hydrolysates. | nih.gov |
Derivatization with Charged Mass Tags for Enhanced Detection
Mass spectrometry (MS) is a powerful tool for the identification and quantification of thiols, but the ionization efficiency of native thiols can be low. acs.orgunipd.it Derivatization with charged mass tags is a strategy to overcome this limitation by introducing a permanently charged group into the thiol molecule, thereby significantly enhancing its signal in electrospray ionization (ESI)-MS. acs.org
A variety of derivatizing reagents have been developed for this purpose. These reagents typically contain a thiol-reactive group (e.g., a maleimide (B117702) or a disulfide) and a pre-charged moiety (e.g., a quaternary ammonium (B1175870) or pyridinium (B92312) group). unipd.it The reaction between the thiol and the charged tag results in a derivatized analyte that is readily detected by MS. acs.org This approach not only improves sensitivity but can also facilitate the simultaneous quantification of multiple thiols in a single analysis.
For example, a pre-charged maleimide-based reagent has been used for the rapid and quantitative analysis of low-molecular-weight thiols in biological fluids and tissues. This method requires minimal sample preparation and offers high precision and accuracy. Another approach utilizes charged disulfides that selectively react with thiols, enabling their analysis in complex matrices like petroleum fractions. acs.org The signal intensity of derivatized thiol peptides can be enhanced by over 100 times in some cases. unipd.it
The table below provides examples of charged mass tags and their impact on thiol detection:
| Tag Type | Reactive Group | Charged Moiety | Enhancement | Reference |
| MPPTAB | Maleimide | Quaternary ammonium | 3- to >100-fold increase in signal intensity for thiol peptides. | unipd.it |
| Pre-charged Maleimide | Maleimide | Pyridinium | Enables quantification over a wide concentration range (1 µM to 10 mM). | |
| Charged Disulfides | Disulfide | Not specified | Selective analysis in complex matrices. | acs.org |
Computational Tools for Spectral Interpretation and Data Validation
The data generated by advanced analytical techniques, particularly mass spectrometry, can be complex. Computational tools are indispensable for the interpretation of spectra and the validation of analytical data. nih.gov
For the identification of unknown thiols, a common strategy involves derivatization followed by HPLC-MS/MS analysis. The fragmentation patterns of known thiol standards are used to establish fragmentation rules. These rules are then applied to the analysis of unknown peaks in the mass spectra of the sample, aiding in the identification of novel thiol compounds.
In studies involving the extraction of thiol-containing peptides, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is often employed. nih.gov The confirmation of the presence of thiol groups can be achieved by a differential alkylation strategy. nih.gov In this approach, the mass shift of the peptides is compared after reaction with two different alkylating agents, such as iodoacetamide (B48618) and N-ethylmaleimide, providing definitive evidence for the presence of a sulfhydryl group. nih.gov
Computational software is also crucial for processing the large datasets generated by these analyses, performing tasks such as peak alignment, background subtraction, and statistical analysis to ensure the reliability and accuracy of the results.
Environmental Behavior and Transformations of Thiophenol Derivatives
Environmental Fate Processes
The environmental journey of 4-[(n-Propyloxy)methyl]thiophenol is dictated by a series of degradation and transformation processes in different environmental compartments.
Atmospheric Oxidation Pathways and Half-Lives
Thiophenol and its derivatives, once volatilized into the atmosphere, are susceptible to oxidation, primarily initiated by reactions with photochemically generated radicals. The atmospheric oxidation of thiophenols can proceed through several pathways, including reactions with hydroxyl (•OH) radicals, nitrate (B79036) (NO3) radicals, and ozone (O3). The presence of an ether linkage and an alkyl chain in this compound may influence its atmospheric reactivity.
The initiation of atmospheric oxidation often involves the abstraction of the hydrogen atom from the thiol group (-SH), leading to the formation of a thiyl radical (Ar-S•). This radical can then undergo further reactions, such as dimerization to form disulfides or reaction with molecular oxygen to produce sulfur dioxide and other oxidized products. The rate of these reactions and, consequently, the atmospheric half-life of the compound, are dependent on the concentration of atmospheric oxidants and environmental conditions such as temperature and sunlight intensity. While specific half-life data for this compound is not available, studies on similar aromatic thiols suggest that their atmospheric lifetimes are relatively short, on the order of hours to a few days.
Degradation in Aqueous and Soil Environments
In aqueous and soil environments, the degradation of thiophenol derivatives is influenced by both abiotic and biotic processes. Hydrolysis, oxidation, and microbial degradation are the primary pathways for their transformation. nih.gov
Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions, although this is generally a slow process for ethers. The primary site for hydrolysis is more likely the bond between the sulfur and the aromatic ring, though this is also relatively stable.
Oxidation: In the presence of dissolved oxygen and certain metal ions, thiophenols can be oxidized to form disulfides. wikipedia.org This process can be a significant abiotic degradation pathway in oxygenated waters and the surface layers of soils.
Microbial Degradation: Soil microorganisms are capable of degrading a wide range of organic compounds, including thiophenols. Microbial degradation is considered a primary mechanism for the dissipation of many organic pollutants from soil. nerc.ac.uk The degradation pathways can be complex and may involve initial oxidation of the thiol group, followed by ring cleavage. The rate of microbial degradation is influenced by soil type, organic matter content, pH, moisture, and temperature. Studies on the degradation of the fungicide thiram (B1682883) in soil have shown that degradation initiates with hydrolysis, followed by oxidation and dealkylation. nih.gov Similarly, the degradation of thiacloprid (B134840) in soil involves reduction, hydrolysis, and oxidation. nih.gov
Interactions with Environmental Matrices
The transport and bioavailability of this compound in the environment are significantly affected by its interactions with solid matrices like minerals and soil organic matter.
Adsorption onto Minerals and Soil Components
The adsorption of thiophenol derivatives to soil and sediment particles is a key process governing their mobility. The extent of adsorption is influenced by the physicochemical properties of both the compound and the adsorbent. Research on thiophanate-methyl (B132596) has shown that its adsorption to humic acid, a major component of soil organic matter, follows the Freundlich and Langmuir equations. researchgate.net The adsorption capacity is dependent on the nature and type of saturating cations on the humic acid surface. researchgate.net
For this compound, the presence of the nonpolar n-propyloxy-methyl group would likely increase its affinity for the organic fraction of soils through hydrophobic interactions. Adsorption onto clay minerals is also possible, with studies on thiophene (B33073) derivatives indicating that adsorption can be influenced by the surface charge of the clay and the polarity of the molecule. eeer.org For instance, the adsorption of thiazafluron (B1196667) on smectites and illite (B577164) was found to be significant, with the herbicide adsorbing in the interlamellar space of the smectites. capes.gov.br
Influence of pH and Ionic Strength on Environmental Mobility
The environmental mobility of thiophenols is significantly influenced by the pH of the surrounding medium due to the acidic nature of the thiol group. Thiophenol itself has a pKa of approximately 6.6, meaning it will exist predominantly in its neutral form at acidic to neutral pH and in its anionic thiophenolate form at higher pH values. wikipedia.org The anionic form is generally more water-soluble and less likely to adsorb to negatively charged soil particles, leading to increased mobility.
A study on the removal of thiophenol from water using sepiolite, a clay mineral, found that adsorption was only possible in an acidic environment (pH 4) where the thiophenol was in its neutral form. mdpi.com No sorption was observed at pH 7 or 9. mdpi.com The study also noted that the adsorption of thiophenol at pH 4 did not change significantly with varying ionic strength. mdpi.com This suggests that for this compound, its mobility in soil and groundwater would be expected to increase with increasing pH.
Role of Thiols in Mitigating Phytotoxicity of Nanomaterials
While not directly related to the degradation of this compound, the broader role of thiols in environmental processes is noteworthy. Thiols have been shown to play a crucial role in mitigating the phytotoxicity of certain engineered nanomaterials.
Research has demonstrated that environmentally relevant thiols can modify the surface of nanomaterials, such as molybdenum disulfide (MoS2) nanosheets, through covalent grafting. nih.gov This modification can improve the colloidal persistence and chemical stability of the nanomaterials. nih.gov The resulting thiol-modified nanomaterials have been found to exhibit significantly mitigated envelopment and ultrastructural damage to microalgae. nih.gov The study suggests that thiols can attenuate the nanomaterial-triggered growth inhibition, generation of reactive oxygen species, and photosynthetic injury in algae. nih.gov This highlights a potentially beneficial environmental role for thiol-containing compounds in reducing the ecological risks associated with certain classes of nanomaterials.
Covalent Grafting of Thiol Groups on Nanosheets
The covalent grafting of thiol-containing molecules onto the surface of nanosheets is a significant area of research for various applications, including environmental remediation. Thiol groups (-SH) exhibit a strong affinity for certain surfaces, enabling the functionalization of nanosheets to enhance their properties.
For instance, research on imine-linked covalent organic frameworks (COFs) has demonstrated the potential for pore-wall surface engineering with thiol groups. rsc.org In one study, a COF with reactive ethynyl (B1212043) groups was modified to incorporate thiol functionalities. rsc.org This modification resulted in a material, TPB-DMTP-COF-SH, with a high capacity for selectively capturing mercury ions from water. rsc.org The strong interaction between the thiol groups and mercury ions led to an exceptionally high distribution coefficient (Kd = 3.23 × 109), indicating its potential as an effective system for environmental remediation. rsc.org While this study did not specifically involve this compound, it illustrates the principle of using thiol-grafted nanomaterials for environmental applications.
The general mechanism involves the formation of a stable covalent bond between the sulfur atom of the thiol group and the nanosheet material. This process can alter the surface chemistry of the nanosheet, influencing its interaction with surrounding media and target pollutants.
Effects on Colloidal Persistence and Chemical Stability in Environmental Media
The presence of thiophenol derivatives can influence the persistence and stability of colloidal particles in environmental systems such as soil and water. The behavior of related compounds, such as 4-thiocresol, provides some indication of these effects.
The mobility of thiophenol derivatives in soil is influenced by their acid dissociation constant (pKa). For example, 4-thiocresol has a pKa of 6.82. charite.de This indicates that in environments with a pH close to or above this value, the compound will exist predominantly in its anionic form. charite.de Anionic species are generally more mobile in soil due to reduced adsorption to negatively charged soil particles. charite.de Conversely, in more acidic soils, the neutral form will dominate, leading to moderate mobility. charite.de
The volatilization of these compounds from water surfaces is another important environmental fate process. The Henry's Law constant for 4-thiocresol suggests that volatilization of the neutral species from water can occur. charite.de However, the anionic form is not expected to be volatile. charite.de The estimated volatilization half-life from a model river is approximately 3 hours, while from a model lake, it is about 5.2 days for the neutral species. charite.de
Biogeochemical Cycling of Organosulfur Compounds
Organosulfur compounds are integral to the global biogeochemical sulfur cycle, which involves the transformation of sulfur between various organic and inorganic forms through biological and geological processes. wikipedia.org This cycle is crucial as sulfur is an essential element for life, being a component of amino acids and cofactors. wikipedia.orgoup.com
The biogeochemical cycling of sulfur includes several key steps:
Mineralization: The breakdown of organic sulfur compounds to inorganic forms like hydrogen sulfide (B99878) (H₂S). wikipedia.org
Oxidation: The conversion of hydrogen sulfide and elemental sulfur to sulfate (B86663). wikipedia.org
Reduction: The transformation of sulfate to sulfide. wikipedia.org
Incorporation: The assimilation of sulfide into organic molecules. wikipedia.org
Microorganisms play a pivotal role in driving these transformations. oup.comgoldschmidt.info For example, various bacteria, including autotrophic thiobacilli, methylotrophs, methanogens, and sulfate-reducing bacteria, are involved in the interconversion of methylated sulfides, methane (B114726) sulphonate, carbon disulphide, and carbonyl sulphide. oup.com
Recent metagenomic studies of deep subsurface environments have highlighted the significant role of organosulfur compounds in biogeochemical sulfur cycling. goldschmidt.info These studies have revealed a wide prevalence of genes and pathways for organosulfur assimilation, production, and utilization in both marine and terrestrial deep subsurface ecosystems. goldschmidt.info While inorganic sulfur metabolism has been well-documented, the importance of organic sulfur cycling is increasingly recognized as a vital component of these systems. goldschmidt.inforesearchgate.net
The cycling of organosulfur compounds like dimethylsulfoniopropionate (DMSP) and dimethylsulfide (DMS) in marine environments is particularly significant. organosulfurcycling.com These compounds serve as crucial sources of sulfur, carbon, and energy for marine microorganisms and can influence the Earth's climate. organosulfurcycling.com Although our understanding of the production, consumption, and cycling of many organosulfur compounds remains limited, it is clear that they are fundamental to the functioning of various ecosystems. organosulfurcycling.com
Potential Applications in Materials Science and Industrial Catalysis
Precursors and Building Blocks for Advanced Materials
The distinct functionalities within the 4-[(n-Propyloxy)methyl]thiophenol molecule make it a promising precursor for the bottom-up fabrication of sophisticated materials. The thiol group provides a strong anchoring point to metal surfaces, while the n-propyloxy group can influence the packing and surface properties of the resulting material.
Formation of Self-Assembled Monolayers (SAMs) and Monolayer-Protected Clusters (MPCs)
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. Alkanethiols and thiophenols are widely used for creating SAMs on noble metal surfaces like gold, silver, and copper due to the strong, stable bond formed between sulfur and the metal. northwestern.edu The molecules in a SAM typically consist of a head group that binds to the substrate, a spacer chain, and a terminal functional group that dictates the surface properties. mdpi.com For this compound, the thiol group would act as the head, anchoring the molecule to a metal surface.
The formation of SAMs is a dynamic process that begins with the rapid adsorption of thiol molecules, followed by a slower organization into a well-ordered, crystalline-like monolayer over several hours. northwestern.edu The final structure and properties of the SAM are influenced by intermolecular forces, such as van der Waals interactions between the molecular chains. thieme-connect.com The presence of the n-propyloxymethyl group in this compound would likely influence the packing density and orientation of the molecules within the monolayer, potentially creating a surface with unique wetting and interfacial properties. thieme-connect.com
Monolayer-protected clusters (MPCs) are nanoparticles, typically of a noble metal, that are stabilized by a coating of organic ligands. google.com Thiol-containing molecules are excellent ligands for this purpose, preventing the metal nanoparticles from aggregating. google.com It is plausible that this compound could be used to create stable MPCs. The n-propyloxy group would extend from the surface of the nanoparticle, influencing its solubility and interactions with its environment.
Table 1: Potential Properties of SAMs and MPCs derived from this compound
| Feature | Self-Assembled Monolayers (SAMs) | Monolayer-Protected Clusters (MPCs) |
| Substrate/Core | Gold, Silver, Copper, Palladium | Gold, Silver, Platinum, Palladium |
| Anchoring Group | Thiol (-SH) | Thiol (-SH) |
| Terminal Group | n-Propyloxymethyl (-CH₂OCH₂CH₂CH₃) | n-Propyloxymethyl (-CH₂OCH₂CH₂CH₃) |
| Potential Properties | Modified surface energy, controlled wettability, platform for further functionalization. | High stability, solubility in organic solvents, potential for catalytic activity. |
| Influencing Factors | Substrate cleanliness, immersion time, solvent, temperature. | Thiol-to-metal ratio, reducing agent, reaction conditions. |
Synthesis of Polymers and Nanomaterials with Sulfur-Oxygen Backbones
The bifunctional nature of this compound, possessing both a reactive thiol group and an aromatic ring that can be further functionalized, makes it a candidate for polymerization reactions. Thiol-based "click" chemistry reactions are known for their high efficiency and mild reaction conditions, making them suitable for polymer synthesis. rsc.org
One potential route to polymers could involve the reaction of the thiol group with a suitable comonomer containing, for example, vinyl or epoxy groups. Additionally, oxidative polymerization of the thiol groups could lead to the formation of polydisulfides. The presence of the ether linkage (-O-) in the n-propyloxymethyl group, along with the sulfur atom, would result in a polymer with a sulfur-oxygen containing backbone. Such polymers may exhibit interesting properties, including thermal stability and specific interactions with other materials.
Furthermore, thiophene (B33073) derivatives, which are structurally related to thiophenols, are precursors to electrically conductive polymers like polythiophene. google.com While this compound is not a thiophene, its aromatic and sulfur-containing nature suggests that it could be incorporated into novel polymer structures with tailored electronic or optical properties.
Catalytic Roles and Applications
In the realm of industrial catalysis, this compound can be envisioned to play roles both as a direct participant in catalytic cycles and as a precursor for more complex catalytic systems.
Reagents in Organic Synthesis
Thiophenols are valuable nucleophiles in a variety of organic transformations. wikipedia.org The thiol group of this compound can readily undergo S-alkylation, S-acylation, and addition to electrophilic double and triple bonds. acs.org The electron-donating character of the ether-containing substituent may modulate the nucleophilicity of the thiol group.
This reactivity makes it a useful reagent for introducing the 4-[(n-propyloxy)methyl]phenylthio moiety into organic molecules. This could be particularly relevant in the synthesis of complex molecules where this specific group might impart desired biological activity or material properties.
Intermediates for Developing New Sulfur-Containing Compounds
Beyond its direct use, this compound serves as a versatile intermediate for the synthesis of a wide array of other sulfur-containing compounds. google.com Oxidation of the thiol group can yield the corresponding disulfide, sulfenic, sulfinic, or sulfonic acids, each with its own unique reactivity and potential applications.
For instance, the disulfide derivative could be used in dynamic covalent chemistry or as a building block for polymers with reversible linkages. The corresponding sulfonic acid could be employed as a catalyst or as a component in the synthesis of ionic liquids or surfactants. The ability to transform the thiol group into various other sulfur-containing functionalities opens the door to a vast chemical space for the development of new materials and functional molecules.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| S-Alkylation | Alkyl halide, base | Thioether | Pharmaceutical synthesis, material science |
| Michael Addition | α,β-Unsaturated carbonyl | Thioether adduct | Organic synthesis |
| Oxidation to Disulfide | Mild oxidizing agent (e.g., I₂, air) | Disulfide | Dynamic covalent chemistry, polymer synthesis |
| Oxidation to Sulfonic Acid | Strong oxidizing agent (e.g., H₂O₂, KMnO₄) | Sulfonic acid | Catalysis, surfactant synthesis |
| Coupling Reactions | Metal catalyst, coupling partner | Functionalized biaryls | Organic electronics, pharmaceuticals |
Future Directions and Emerging Research Avenues for 4 N Propyloxy Methyl Thiophenol
Integration of Multidisciplinary Research Approaches
To fully elucidate the properties and potential applications of 4-[(n-Propyloxy)methyl]thiophenol, a concerted effort from various scientific disciplines is paramount. The convergence of chemistry, biology, materials science, and computational science will be critical. For instance, synthetic chemists can focus on optimizing its production, while materials scientists can explore its incorporation into novel polymers or functional materials. Concurrently, biochemists and pharmacologists can investigate its interactions with biological targets, a venture that would be significantly enhanced by the predictive power of computational modeling. This synergistic approach ensures a holistic understanding of the molecule, from its fundamental characteristics to its practical utility.
Exploration of Novel Synthetic Strategies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic routes is a key goal in modern chemistry. Future research on this compound should prioritize the exploration of green chemistry principles. This includes the investigation of catalytic systems that minimize waste, the use of renewable starting materials, and the development of solvent-free or aqueous reaction conditions. By moving away from traditional, often harsh, synthetic methods, researchers can ensure that the production of this compound is both economically viable and environmentally responsible. The table below outlines potential areas of focus for sustainable synthesis.
Table 1: Potential Green Synthesis Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages |
| Biocatalysis | Utilization of enzymes or whole organisms to catalyze specific reaction steps. | High selectivity, mild reaction conditions, reduced byproducts. |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch production. | Enhanced safety, improved heat and mass transfer, easier scalability. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, potential for solvent-free reactions. |
| Use of Green Solvents | Employing environmentally friendly solvents such as water, supercritical CO2, or ionic liquids. | Reduced environmental impact and potential for easier product separation. |
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at the molecular level. Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into its electronic structure, conformational preferences, and reactivity. This predictive capability can guide experimental work by identifying the most promising avenues for synthesis and application, thereby saving time and resources. For example, computational models could be used to predict the binding affinity of this compound to specific protein targets, helping to prioritize experimental screening efforts in drug discovery.
Development of High-Throughput Analytical Techniques
As research into this compound and its derivatives expands, the need for rapid and efficient analytical methods will become critical. The development of high-throughput screening (HTS) assays will be essential for evaluating large libraries of related compounds for specific properties or biological activities. Techniques such as mass spectrometry coupled with liquid chromatography (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be fundamental in characterizing the compound and its reaction products. The implementation of automated analytical platforms will further accelerate the pace of discovery.
Mechanistic Investigations of Complex Interactions in Biological Systems
A crucial area of future research will be to unravel the detailed mechanisms by which this compound interacts with biological systems. Its thiophenol moiety suggests a potential for interaction with various biological thiols and metal-containing proteins. Mechanistic studies could involve a combination of biochemical assays, cell-based studies, and advanced spectroscopic techniques to identify specific molecular targets and understand the downstream consequences of these interactions. Such investigations are vital for determining the compound's potential as a therapeutic agent or a biological probe.
Table 2: Investigational Approaches for Biological Interactions
| Research Area | Techniques | Objectives |
| Target Identification | Affinity chromatography, pull-down assays, proteomics. | To identify specific proteins or other biomolecules that bind to the compound. |
| Enzymatic Assays | Spectrophotometric or fluorometric assays. | To determine if the compound inhibits or modulates the activity of specific enzymes. |
| Cellular Studies | Cell viability assays, reporter gene assays, microscopy. | To assess the effect of the compound on cellular processes and pathways. |
| In Vivo Models | Studies in model organisms. | To evaluate the compound's overall biological effects in a living system. |
Conclusion
Summary of Key Research Insights on 4-[(n-Propyloxy)methyl]thiophenol
Research into thiophenol derivatives provides a strong foundation for understanding the anticipated characteristics of this compound. The molecule's structure, featuring a thiol group attached to a benzene (B151609) ring that is para-substituted with an n-propyloxymethyl group, suggests a combination of properties derived from its aromatic thiol core and its ether-containing side chain.
Synthesis and Structure: A plausible and efficient synthesis route for this compound would likely involve a multi-step process starting from more common precursors like 4-methylphenol or p-toluic acid. A potential pathway could involve the bromination of the methyl group of a protected toluene derivative, followed by a Williamson ether synthesis with sodium n-propoxide to introduce the n-propyloxy group. The final key step would be the conversion of a precursor functional group (like a phenol or an amino group) into the target thiol. One established method for this transformation is the Newman-Kwart rearrangement, which converts phenols to thiophenols. wikipedia.org
Chemical Properties: The primary reactive center of the molecule is the thiol (-SH) group. Like other thiophenols, it is expected to be more acidic than its corresponding phenol analog. libretexts.org This acidity allows for the easy formation of a thiophenolate anion in the presence of a base, which is a potent nucleophile. wikipedia.orglibretexts.org This nucleophilicity enables the compound to participate in various reactions, including alkylation to form thioethers. wikipedia.org
Another key characteristic of the thiol group is its susceptibility to oxidation. In the presence of oxidants or even atmospheric oxygen, thiophenols readily form disulfides, linking two molecules through a sulfur-sulfur bond. wikipedia.org This reversible redox behavior is a hallmark of thiol chemistry. libretexts.org The n-propyloxy ether linkage in the side chain is generally stable but provides a region of hydrophobicity that can influence the molecule's solubility and interaction with nonpolar environments.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄OS |
| Molecular Weight | 182.28 g/mol |
| Appearance | Expected to be a colorless or pale yellow liquid |
| Odor | Pungent, characteristic of thiols |
| Boiling Point | Estimated to be > 200 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and toluene |
| pKa | Estimated to be between 6 and 7 (in water) |
Broader Implications of Thiophenol Research in Chemical Sciences
The study of thiophenols and their derivatives has far-reaching implications across the chemical sciences, from fundamental organic synthesis to advanced materials and nanotechnology.
Organic Synthesis: Thiophenols are versatile reagents and building blocks. Their nucleophilic nature is exploited in the formation of carbon-sulfur bonds, which are integral to many pharmaceutical and agrochemical compounds. masterorganicchemistry.com The thiol group can also be used as a protecting group or as a handle for further molecular transformations.
Materials Science and Nanotechnology: Thiophenols are renowned for their strong affinity for the surfaces of noble metals, particularly gold. This interaction leads to the formation of highly ordered, self-assembled monolayers (SAMs). These SAMs can precisely control the surface properties of materials, such as wettability, corrosion resistance, and biocompatibility. By modifying the substituent on the thiophenol ring (like the n-propyloxymethyl group in the subject compound), scientists can tune these surface properties for specific applications, including biosensors, molecular electronics, and functionalized nanoparticles. researchgate.netaip.org
Polymer Chemistry: Thiol-containing compounds are crucial components in "click chemistry," particularly in thiol-ene and thiol-yne reactions. These reactions are highly efficient and proceed under mild conditions, making them ideal for synthesizing complex polymers and hydrogels with tailored properties for applications in biomedical engineering and advanced coatings. beilstein-journals.orgacs.org
Antioxidant Research: The hydrogen atom of the thiol group can be donated to neutralize free radicals. This reactivity has led to the investigation of phenol and thiophenol derivatives as antioxidants. nih.gov The specific substituents on the aromatic ring can modulate this antioxidant activity.
Unaddressed Research Questions and Opportunities for Future Exploration
Given that this compound is not a widely documented compound, a significant opportunity exists for foundational research.
Definitive Synthesis and Characterization: The primary step would be to synthesize this compound via a proposed route and to fully characterize the resulting compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This would confirm its structure and purity.
Experimental Property Determination: Key physicochemical properties, such as its pKa, oxidation potential, and boiling point, should be experimentally measured. This data would provide a quantitative basis for understanding its reactivity and for comparing it to other thiophenol derivatives.
Self-Assembled Monolayer (SAM) Formation: An important area of investigation would be its ability to form SAMs on gold surfaces. Research could focus on the quality, packing density, and thermal stability of these monolayers. The n-propyloxy group, with its specific size and polarity, may impart unique properties to the resulting surface, potentially influencing its hydrophobicity and interaction with biological molecules.
Exploration in Thiol-Ene Polymerizations: The reactivity of this compound in photoinitiated thiol-ene polymerizations could be explored. The resulting polymers could exhibit distinct mechanical and thermal properties due to the flexible ether-containing side chain, making them potentially suitable for novel adhesives, coatings, or soft lithography applications.
Biological and Antioxidant Activity Screening: Preliminary screening of the compound for any notable biological or antioxidant activity could open doors to applications in medicinal chemistry or as a stabilizer in various materials. The interplay between the thiol group and the ether side chain might lead to interesting structure-activity relationships.
Q & A
Q. What are the critical steps for synthesizing 4-[(n-Propyloxy)methyl]thiophenol with high yield and purity?
- Methodological Answer : The synthesis should involve:
- Protection of functional groups : Use acetyl or benzyl groups to stabilize reactive sites during reactions.
- Thioether formation : Optimize conditions (e.g., triethylamine as a base, inert atmosphere) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Confirm purity via melting point (m.p.t.), thin-layer chromatography (Rf), and spectroscopic data (NMR, IR, mass spectrometry). For reproducibility, document reaction times, solvent ratios, and temperature gradients .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the thiophenol aromatic protons (δ 6.5–7.5 ppm) and the n-propyloxy methyl group (δ 3.4–3.6 ppm). Compare with literature data for analogous thiophenols .
- IR Spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns. Use high-resolution MS (HRMS) for exact mass validation .
Q. How should researchers handle discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity Assessment : Perform HPLC or GC analysis to detect impurities. Recrystallize using solvents like ethanol/water mixtures.
- Instrument Calibration : Verify m.p.t. apparatus calibration with standard reference compounds.
- Batch Comparison : Analyze multiple synthesis batches for consistency. Document solvent systems and cooling rates, as these affect crystallization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates in varying solvents) .
Q. What strategies resolve conflicting NMR data between synthesized batches?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign unexpected peaks.
- Isotopic Labeling : Introduce deuterated analogs to trace signal origins.
- Collaborative Analysis : Compare data with independent labs to rule out instrument-specific artifacts .
Q. How to optimize the thioether formation step to minimize byproducts?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Stoichiometric Control : Balance thiophenol and alkylating agent ratios. Monitor reaction progress via TLC to terminate at optimal conversion .
Q. What are the toxicological implications of thiophenol derivatives in biological systems?
- Methodological Answer :
- In Vitro Assays : Assess cytotoxicity using cell lines (e.g., HepG2) and measure IC₅₀ values.
- Metabolic Profiling : Use LC-MS to identify metabolites in liver microsome assays.
- Structural Alerts : Compare with known toxicophores (e.g., thiophene rings linked to hepatotoxicity) .
Safety and Handling
Q. What protocols ensure safe storage and handling of this compound?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile thiophenol vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Document all incidents for safety audits .
Data Analysis and Reproducibility
Q. How to address inconsistent yields in scaled-up syntheses?
- Methodological Answer :
Q. What statistical methods validate reproducibility in multi-lab studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
